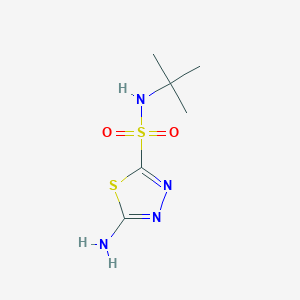
1,3,5-Trimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethylpiperazine is a compound with the molecular formula C7H16N2 . It is primarily used in the preparation of cocoa, chocolate, and roasted nut flavorings .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in various contexts. For instance, a series of 1,3,5-triazine derivatives with piperazine structures were devised and synthesized for their anti-potato virus Y (PVY) activity .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with three methyl groups attached at the 1, 3, and 5 positions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,5-Trimethylpiperazine derivatives of chitosan exhibit significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. Notably, di-quaternary trimethylpiperazine derivatives show particularly high effectiveness, with minimum inhibitory concentrations as low as 8 µg/ml. These derivatives are more active at neutral pH compared to acidic conditions, indicating potential applications in antimicrobial treatments (Másson et al., 2008).
Synthesis and Modeling
Trimethylpiperazine derivatives have been synthesized and examined for their binding properties using molecular modeling studies. These derivatives are structurally related to specific agonists and have shown varying affinities for μ-opioid receptors, indicating potential relevance in the development of opioid-related medications (Ballabio et al., 1997).
Serotonin Receptor Studies
Research on this compound derivatives has shown that they bind with high affinity to serotonin receptors. This property suggests potential applications in psychiatric and neurological treatments, as these receptors play a crucial role in mood regulation and brain function (Dukat et al., 1996).
Synthesis of Piperazine Derivatives
The synthesis of 1-benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine from trimethoxylaldehyde indicates the versatility of trimethylpiperazine in creating complex organic compounds. This process involves multiple steps and showcases the compound's potential in organic chemistry and pharmaceuticals (Lin Xi-quan, 2009).
Nanofiltration Membrane Development
This compound has been used in the preparation of thin-film composite membranes for applications like desalting and separating amino acids. This demonstrates its utility in the field of material science and chemical engineering (Vyas & Ray, 2015).
Carcinogenic Studies
1-Nitroso-3,5-dimethylpiperazine, a derivative of this compound, has been studied for its carcinogenic properties in rats. These studies are crucial for understanding the potential health risks associated with exposure to certain piperazine derivatives (Singer et al., 1981).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,5-trimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZHEDSMNQBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-09-1 |
Source


|
| Record name | 1,3,5-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)


![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)

![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)

![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)



![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)

![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)
